ZZW-115

Pancreatic cancer NUPR1 inhibition Primary cell assays

ZZW-115 directly overcomes TFP neurotoxicity and genetic knockdown limitations: it blocks NUPR1 nuclear translocation at Thr68-NLS and triggers hyperPARylation-driven mitochondrial catastrophe, activating apoptosis, necroptosis, and ferroptosis simultaneously. PDAC primary cell IC50 0.84-4.93 μM; HCC HepG2 IC50 0.42 μM; 10× more active than TFP. Supplied as ≥98% HPLC-pure solid with full QC documentation.

Molecular Formula C24H31F3N4S
Molecular Weight 464.6 g/mol
Cat. No. B10824357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZZW-115
Molecular FormulaC24H31F3N4S
Molecular Weight464.6 g/mol
Structural Identifiers
SMILESCN(C)CCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F
InChIInChI=1S/C24H31F3N4S/c1-28(2)12-13-30-16-14-29(15-17-30)10-5-11-31-20-6-3-4-7-22(20)32-23-9-8-19(18-21(23)31)24(25,26)27/h3-4,6-9,18H,5,10-17H2,1-2H3
InChIKeyHUDONDPCYIGAMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ZZW-115 NUPR1 Inhibitor Profile


ZZW-115 is a trifluoperazine (TFP)-derived synthetic small molecule that functions as a potent inhibitor of the stress-induced intrinsically disordered protein NUPR1, with a binding affinity (Kd) of 2.1 μM [1]. The compound was developed through a ligand-based drug design approach starting from the TFP scaffold to improve target affinity and therapeutic window [2]. ZZW-115 binds to the nuclear localization signal (NLS) region around amino acid Thr68 of NUPR1, competing with importins to completely inhibit NUPR1 nuclear translocation [3]. Two chemical forms are commercially available: the free base (CAS 801991-87-7, molecular weight 464.59) and the hydrochloride salt (CAS 10122-45-9, molecular weight 573.97) [4].

Targets NUPR1 nuclear translocation via NLS region binding
Reported mechanism: competition with importins
Available as free base or hydrochloride salt
Supports solubility and formulation screening
Designed for NUPR1-dependent cancer cell model studies
Stress response and nuclear transport research contexts

Why ZZW-115 Cannot Be Substituted


NUPR1-targeting research cannot rely on simple substitution with trifluoperazine (TFP) or genetic knockdown models. ZZW-115 was specifically engineered from the TFP scaffold to overcome TFP's dose-limiting neurological side effects while achieving a 10-fold improvement in antitumoral activity against primary cancer cells [1]. Moreover, the compound's precise binding to the NLS region around Thr68 of NUPR1 produces a distinct inhibitory mechanism—complete blockade of nuclear translocation—that genetic knockdown (which removes all NUPR1 functions) or alternative chemical probes cannot replicate [2]. ZZW-115 induces a unique mitochondrial catastrophe characterized by hyperPARylation and simultaneous engagement of apoptosis, necroptosis, and ferroptosis pathways; these phenotypic outcomes are not uniformly observed with TFP treatment at equivalent doses [3].

TFP
Trifluoperazine may not reproduce the NLS-binding mechanism or nuclear translocation blockade; reported neuroactive profile may confound in vivo endpoints.
Knockdown
Genetic ablation removes all NUPR1 functions; cannot replicate the selective import blockade or mitochondrial catastrophe phenotype reported for ZZW-115.
Phenotype
Simultaneous apoptosis, necroptosis, and ferroptosis engagement is compound-specific; not uniformly observed with TFP or other stress modulators.

ZZW-115 Comparative Evidence


Antitumoral Activity vs. TFP in PDAC Cells

ZZW-115 demonstrates approximately 10-fold higher antitumoral activity than its parent scaffold trifluoperazine (TFP) when tested on a large panel of primary PDAC-derived cells and several nonpancreatic cancer cell lines [1].

Cell activity vs TFP
Direct comparison
10-fold higher reported anti-proliferative response
Supports NUPR1-dependent cell panel screening
Primary PDAC and non-pancreatic cell lines
Pancreatic cancer NUPR1 inhibition Primary cell assays

Cell Line-Dependent Cytotoxicity

ZZW-115 exhibits pronounced cell line-dependent cytotoxicity, with an IC50 of 0.42 μM in HepG2 hepatocellular carcinoma cells compared to 7.75 μM in SaOS-2 osteosarcoma cells—an 18.5-fold differential . This contrasts with broadly cytotoxic agents that show minimal selectivity across tumor types.

Cytotoxicity IC₅₀
Reported
0.42 μM (HepG2) vs 7.75 μM (SaOS-2)
Cell line-dependent response context
18.5-fold differential
Hepatocellular carcinoma Osteosarcoma Cell viability assays

In Vivo Efficacy and Tolerability

In MiaPaCa-2 pancreatic cancer xenograft models, ZZW-115 produces dose-dependent tumor growth reduction at 1, 2.5, and 5 mg/kg doses, with sustained tumor volume suppression observed 30 days after treatment cessation [1]. Critically, unlike the parent compound TFP which induces strong narcoleptic side effects at therapeutic doses, ZZW-115 demonstrates this efficacy without obvious neurological side effects in mice [2].

In vivo model response
Class-level inference
Dose-dependent tumor growth reduction (1–5 mg/kg)
Reported MiaPaCa-2 xenograft endpoint
No acute neurological effects observed; TFP comparator context
Xenograft models In vivo pharmacology Pancreatic cancer

Sensitization to Genotoxic Agents

ZZW-115 sensitizes cancer cells to DNA damage induced by several genotoxic agents through a mechanism involving inhibition of NUPR1 nuclear translocation and subsequent reduction in SUMOylation of DNA damage response proteins [1]. In KrasG12D-driven tumor models, ZZW-115 treatment specifically triggered caspase 3 activation, DNA fragmentation, and apoptotic body formation in KrasG12D-expressing cells while sparing wild-type cells [2].

Genotoxic sensitization
Cross-study comparable
Enhanced DNA damage response in KrasG12D cells
Supports synthetic lethality assay context
Caspase 3 activation, SUMOylation reduction
DNA damage response Chemosensitization SUMOylation

Triple Cell Death Pathway Activation

ZZW-115 induces a mitochondrial catastrophe characterized by hyperPARylation, glycolytic shift away from oxidative phosphorylation, and ATP depletion that cannot be rescued by the apoptosis inhibitor Z-VAD-FMK or the necrosis inhibitor Necrostatin-1, indicating mitochondrial failure as the primary lethal event [1]. Additionally, ZZW-115 induces ROS accumulation and ferroptotic cell death that is preventable by ferrostatin-1 and ROS-scavenging agents [2]. TFAM downregulation is a specific molecular consequence of ZZW-115 treatment, and forced TFAM expression rescues the mitochondrial and cell death phenotypes [2].

Death pathway engagement
Cross-study comparable
Apoptosis + necroptosis + ferroptosis
Mitochondrial catastrophe endpoint context
TFAM downregulation, ferrostatin-1 rescue
Mitochondrial dysfunction Ferroptosis Cell death mechanisms

ZZW-115 Validated Applications


PDAC Xenograft Models

ZZW-115 is validated for PDAC research, demonstrating dose-dependent tumor regression in MiaPaCa-2 xenograft models at 1-5 mg/kg with sustained suppression 30 days post-treatment [1]. The compound shows approximately 10-fold higher activity than TFP in primary PDAC cells [1], and importantly, ZZW-115-resistant MiaPaCa-2 subpopulations can be generated through repeated drug exposure cycles to study NUPR1-mediated resistance mechanisms [2].

Hepatocellular Carcinoma Models

ZZW-115 shows an IC50 of 0.42 μM in HepG2 cells, making this a highly sensitive HCC model [1]. The compound induces apoptosis and necroptosis with concomitant mitochondrial metabolism failure and ATP depletion that cannot be rescued by Z-VAD-FMK or Necrostatin-1, confirming mitochondrial catastrophe as the primary lethal mechanism [2]. This model is particularly suitable for studying NUPR1-dependent metabolic reprogramming in HCC.

Kras-Mutant Cancer Synthetic Lethality

In KrasG12D-driven models (KC mice), ZZW-115 triggers caspase 3 activation, DNA fragmentation, and apoptotic body formation selectively in KrasG12D-expressing cells [1]. The compound sensitizes cancer cells to multiple genotoxic agents by inhibiting NUPR1 nuclear translocation and reducing SUMOylation of DNA damage response proteins [2], supporting its use as a tool to study synthetic lethal interactions and chemosensitization in Kras-driven tumors.

Mitochondrial Catastrophe and Ferroptosis Research

ZZW-115 uniquely induces three cell death pathways simultaneously (apoptosis, necroptosis, and ferroptosis) through mitochondrial hyperPARylation and metabolic collapse [1]. The ferroptotic component is specifically preventable by ferrostatin-1, and TFAM downregulation is a validated molecular readout that, when forcibly expressed, rescues the mitochondrial phenotype [2]. These features make ZZW-115 an exceptional tool compound for dissecting the interplay between mitochondrial dysfunction, PARP activity, and multiple cell death modalities.

Application
Selection Property
Validation Focus
PDAC xenograft model-response studies
NUPR1-dependent tumor growth inhibition context
Endpoint: tumor volume, resistance subpopulation generation
HCC cell-model studies
NUPR1-dependent metabolic reprogramming context
Endpoint: cell viability, mitochondrial ATP depletion
Kras-mutant synthetic lethality studies
NUPR1-mediated DDR SUMOylation context
Endpoint: caspase 3, DNA fragmentation, genotype selectivity
Mitochondrial cell death research
Multi-pathway death engagement context
Endpoint: PARylation, TFAM, ferrostatin-1 rescue

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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